molecular formula C10H16O2 B12796841 2-Bornanone, 3-hydroxy-, exo- CAS No. 28357-11-1

2-Bornanone, 3-hydroxy-, exo-

Cat. No.: B12796841
CAS No.: 28357-11-1
M. Wt: 168.23 g/mol
InChI Key: AXMKZEOEXSKFJI-XSSZXYGBSA-N
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Description

2-Bornanone, 3-hydroxy-, exo- is a chemical compound with the molecular formula C10H16O2. It is a derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bornanone, 3-hydroxy-, exo- typically involves the oxidation of camphor. One common method is the use of a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system for the highly selective aerobic oxidation of 2-norbornanol . This method provides high atom efficiency and yield under mild conditions.

Industrial Production Methods

Industrial production of 2-Bornanone, 3-hydroxy-, exo- often involves the hydration of norbornene followed by oxidation. The hydration process can be catalyzed by acids, zeolites, or transition-metal complexes . The subsequent oxidation step can be performed using various oxidizing agents, including palladium chloride and copper chloride .

Chemical Reactions Analysis

Types of Reactions

2-Bornanone, 3-hydroxy-, exo- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: It can be reduced to form alcohols.

    Substitution: Various substitution reactions can occur, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of 2-Bornanone, 3-hydroxy-, exo-, as well as functionalized derivatives resulting from substitution reactions.

Scientific Research Applications

2-Bornanone, 3-hydroxy-, exo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bornanone, 3-hydroxy-, exo- involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bornanone, 3-hydroxy-, exo- is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

28357-11-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1

InChI Key

AXMKZEOEXSKFJI-XSSZXYGBSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Origin of Product

United States

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